3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene
Overview
Description
3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene is a complex organic compound characterized by the presence of trifluoromethyl groups, a thiophene ring, and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenylthiol intermediate. This intermediate is then reacted with a suitable thiophene derivative under controlled conditions to introduce the dichloro substituents. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene involves its interaction with molecular targets through its trifluoromethyl and thiophene groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene is unique due to its combination of trifluoromethyl groups and dichloro-substituted thiophene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]sulfanylmethyl]-2,5-dichlorothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6S2/c14-10-1-6(11(15)23-10)5-22-9-3-7(12(16,17)18)2-8(4-9)13(19,20)21/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWIHBDBNZRSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)SCC2=C(SC(=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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